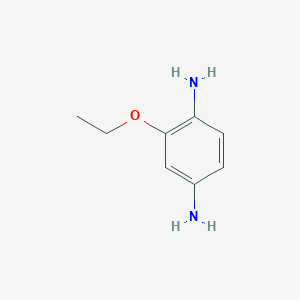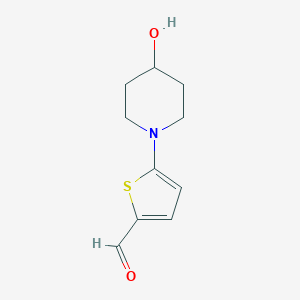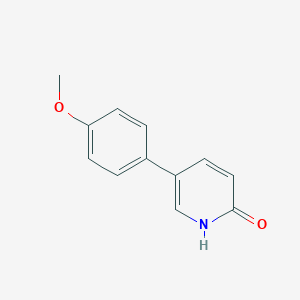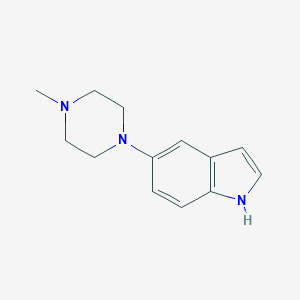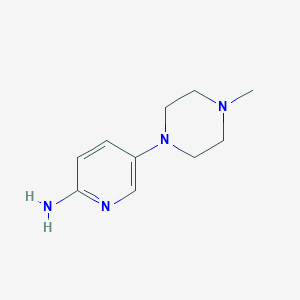![molecular formula C12H21NO9 B152671 (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid CAS No. 128643-78-7](/img/structure/B152671.png)
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid, also known as deuterated N-acetylmuramic acid (d-NAM), is a derivative of N-acetylmuramic acid (NAM), a component of bacterial cell walls. The deuterated form of NAM is used in scientific research to study the biosynthesis and structure of bacterial cell walls.
Wirkmechanismus
D-NAM acts as a substrate for enzymes involved in the biosynthesis of bacterial cell walls. The (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid form of NAM allows for the study of the biosynthesis process using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Biochemical and Physiological Effects:
d-NAM does not have any known biochemical or physiological effects on its own. However, its incorporation into bacterial cell walls can affect the structure and function of the cell wall, which can have downstream effects on bacterial growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The use of d-NAM in scientific research has several advantages. It allows for the study of bacterial cell wall biosynthesis using techniques such as NMR spectroscopy. It also allows for the study of the effects of antibiotics on bacterial cell wall synthesis. However, the use of d-NAM is limited by its high cost and the difficulty of incorporating it into bacterial cell walls.
Zukünftige Richtungen
There are several future directions for the use of d-NAM in scientific research. One area of interest is the study of antibiotic resistance mechanisms in bacteria. Another area of interest is the development of new antibiotics that target bacterial cell wall synthesis. Additionally, the use of d-NAM in combination with other techniques, such as cryo-electron microscopy, could provide new insights into the structure and function of bacterial cell walls.
Synthesemethoden
The synthesis of d-NAM involves the deuterium labeling of the precursor molecule, NAM. This can be achieved through chemical or biological methods. Chemical synthesis involves the reaction of NAM with (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid reagents, while biological synthesis involves the incorporation of this compound precursors into the bacterial cell wall during growth.
Wissenschaftliche Forschungsanwendungen
D-NAM is used in scientific research to study the biosynthesis and structure of bacterial cell walls. It is particularly useful in the study of peptidoglycan, a major component of bacterial cell walls. Peptidoglycan is important for bacterial growth and survival, and is a target for many antibiotics.
Eigenschaften
CAS-Nummer |
128643-78-7 |
|---|---|
Molekularformel |
C12H21NO9 |
Molekulargewicht |
327.32 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12+/m0/s1/i14D,16D,17D,18D |
InChI-Schlüssel |
NJRVVFURCKKXOD-UKJQISGUSA-N |
Isomerische SMILES |
[2H]OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)O)OC)O[2H])NC(=O)C)O[2H])O[2H] |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Synonyme |
ANAMG N-acetylneuraminic acid methyl alpha-glycoside N-acetylneuraminic acid methyl beta-glycoside N-acetylneuraminic acid methyl glycoside N-acetylneuraminic acid methyl glycoside, beta-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





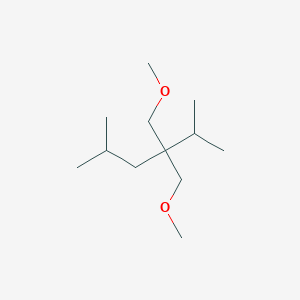
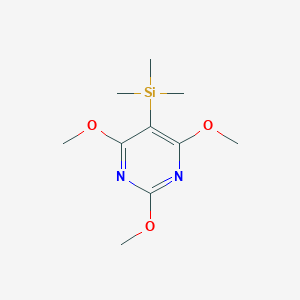
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
